2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde
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Overview
Description
2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group, an oxan-3-ylmethyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with oxan-3-ylmethylamine under mild conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carboxylic acid.
Reduction: 2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidine derivatives.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring and functional groups. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde.
2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carboxylic acid: An oxidation product of the compound.
2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-methanol: A reduction product of the compound
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[methyl(oxan-3-ylmethyl)amino]pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-15(7-10-3-2-4-17-9-10)12-13-5-11(8-16)6-14-12/h5-6,8,10H,2-4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSWVJYDWMELLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)C2=NC=C(C=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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